p-Chlorophenyl dichlorophosphate serves as a versatile reagent in organic synthesis, particularly in the following areas:
These coupling reactions play a crucial role in the synthesis of complex organic molecules with diverse applications in various fields, including pharmaceuticals, materials science, and agrochemicals.
p-Chlorophenyl dichlorophosphate finds applications in nucleotide chemistry, particularly for:
p-Chlorophenyl dichlorophosphate, also known as 4-chlorophenyl phosphorodichloridate, is a chemical compound with the molecular formula and a molar mass of 245.43 g/mol. It appears as a colorless to yellow liquid with a pungent odor and is classified as a corrosive substance. The compound is sensitive to moisture and reacts violently with water, releasing toxic gases such as hydrogen chloride . Its physical properties include a density of 1.508 g/mL at 25 °C and a boiling point of approximately 142 °C at reduced pressure .
p-Chlorophenyl dichlorophosphate is a suspected eye irritant and may cause skin irritation [5]. It is also suspected to be harmful if inhaled or swallowed [5]. Due to the presence of chlorine atoms, it may react with water to release hydrochloric acid fumes, which can further irritate the respiratory system [1].
Always consult Safety Data Sheets (SDS) before handling p-Chlorophenyl dichlorophosphate.
Here are some safety precautions to consider when handling this compound:
p-Chlorophenyl dichlorophosphate can be synthesized through several methods:
These methods highlight its role as an intermediate in the synthesis of various organic compounds.
The primary applications of p-chlorophenyl dichlorophosphate include:
Several compounds share structural or functional similarities with p-chlorophenyl dichlorophosphate. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
p-Chlorophenyl Dichlorophosphate | C6H4Cl3O2P | Chlorinated phosphate with high reactivity |
Phenyl Dichlorophosphate | C6H5Cl2O2P | Lacks chlorine on phenyl ring; less reactive |
Diethyl Phosphorochloridate | C4H10ClO2P | Ethyl groups; used in different synthetic pathways |
Chloroacetyl Chloride | C2HCl3O | Acyl chloride; reactive but distinct functional group |
This comparison illustrates the unique position of p-chlorophenyl dichlorophosphate within its chemical family, emphasizing its specific applications and reactivity profile.
Corrosive